

# Early Research on 15-Keto-Latanoprost: A Pharmacological Whitepaper

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Compound of Interest		
Compound Name:	9-Keto-latanoprost	
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#### Introduction

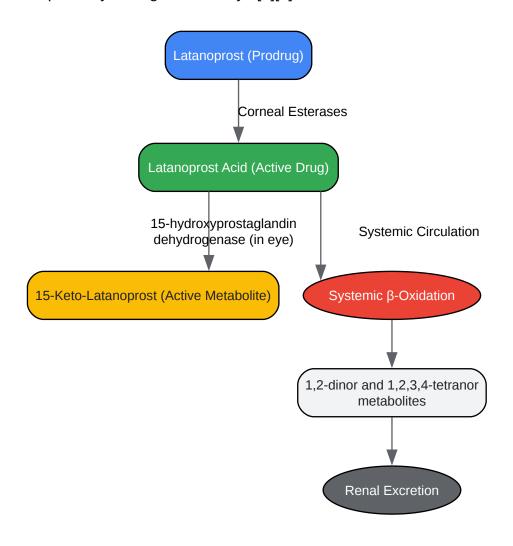
Latanoprost, a prostaglandin F2α analogue, is a well-established first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] As an isopropyl ester prodrug, latanoprost is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2][3] A key metabolite in the subsequent metabolic cascade is 15-Keto-latanoprost, formed through the oxidation of the 15-hydroxyl group of latanoprost acid by the enzyme 15-hydroxyprostaglandin dehydrogenase.[4][5] Early research has indicated that 15-Keto-latanoprost is not an inactive byproduct but an active metabolite that contributes to the overall IOP-lowering effect of latanoprost.[4][6] This technical guide provides an in-depth overview of the early pharmacological research on 15-Keto-latanoprost, focusing on its mechanism of action, pharmacodynamics, and the experimental protocols used in its evaluation.

## **Metabolism of Latanoprost to 15-Keto-Latanoprost**

Following topical administration, latanoprost penetrates the cornea where it is completely hydrolyzed by esterases to the active latanoprost acid.[1] In the eye, particularly in the cornea, latanoprost acid is then metabolized by NADP+-dependent 15-hydroxyprostaglandin dehydrogenase to form 15-Keto-latanoprost.[5] This metabolic conversion is a key step in the local pharmacology of latanoprost. The primary systemic metabolic pathway for latanoprost



acid is  $\beta$ -oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then excreted primarily through the kidneys.[2][7]



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Metabolic pathway of Latanoprost.

## **Pharmacodynamics: Intraocular Pressure Reduction**

Early preclinical studies in cynomolgus monkeys with laser-induced glaucoma demonstrated the potent IOP-lowering effects of 15-Keto-latanoprost. When administered topically, 15-Keto-latanoprost produced a significant and sustained reduction in IOP.[4][8]

### **Dose-Response Relationship**

A study by Wang et al. investigated the dose-dependent effects of 15-Keto-latanoprost on IOP in glaucomatous monkey eyes. The results indicated that 0.001% 15-Keto-latanoprost was



near the top of the dose-response curve, producing the greatest magnitude and duration of IOP reduction.[4][9] Increasing the concentration to 0.01% resulted in a similar or lesser response. [4][9]

Table 1: Maximum Intraocular Pressure Reduction from Vehicle-Only Baseline in Glaucomatous Monkey Eyes on Day 5

Treatment Group	Concentration	Maximum IOP Reduction (mmHg ± SEM)	Maximum IOP Reduction (%)	
15-Keto-Latanoprost	0.0001%	3.0 ± 0.3	9%	
15-Keto-Latanoprost	0.001%	7.6 ± 0.6	23%	
15-Keto-Latanoprost	0.01%	6.3 ± 0.4	18%	
Latanoprost	0.005%	6.6 ± 0.6	20%	

Data sourced from Wang et al. (2007).[4][8]

#### **Comparative Efficacy with Latanoprost**

The same study directly compared the efficacy of 15-Keto-latanoprost with the commercially available 0.005% latanoprost solution. The results showed that 0.001% 15-Keto-latanoprost was equivalent to, and at some time points, more effective than 0.005% latanoprost in reducing IOP.[4][8] This suggests that 15-Keto-latanoprost is a potent ocular hypotensive agent in its own right.

Table 2: Peak Intraocular Pressure Reduction from Vehicle Treatment Levels in Glaucomatous Monkey Eyes



Treatmen t	Day 1 (mmHg ± SEM)	Day 1 (%)	Day 3 (mmHg ± SEM)	Day 3 (%)	Day 5 (mmHg ± SEM)	Day 5 (%)
0.005% Latanopros	4.8 ± 0.5	14%	6.0 ± 0.3	18%	6.6 ± 0.6	20%

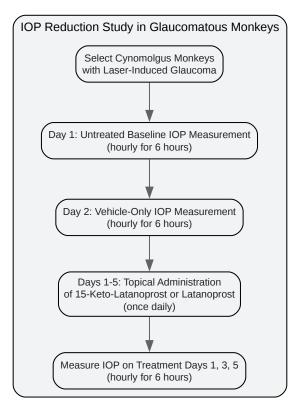
Data for 15-Keto-Latanoprost at different concentrations is presented in Table 1. A direct day-by-day comparison for all concentrations was not available in a single table in the source material. Data sourced from Wang et al. (2007).[4]

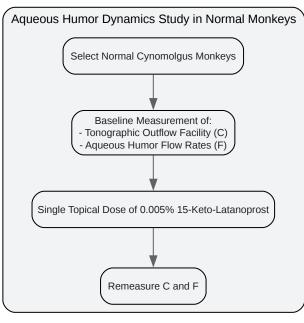
#### **Mechanism of Action**

The precise mechanism by which 15-Keto-latanoprost lowers IOP is thought to involve an increase in uveoscleral outflow.[4][8] Studies in normal monkey eyes showed that a single dose of 0.005% 15-Keto-latanoprost did not alter aqueous humor flow rates or tonographic outflow facility, suggesting that the observed IOP reduction is likely due to an enhancement of the unconventional outflow pathway.[4][8] This is similar to the proposed mechanism for latanoprost acid.[1]

While latanoprost acid is a selective agonist at the prostaglandin F (FP) receptor, the receptor binding profile and functional activity of 15-Keto-latanoprost have not been extensively characterized in early research.[1] The ocular hypotensive drug unoprostone is also a 15-keto prostaglandin analog and has been reported to have weak affinity for the FP receptor, suggesting that 15-Keto-latanoprost may also have a different receptor interaction profile compared to latanoprost acid.[4]







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Experimental workflow for in-vivo studies.

## **Experimental Protocols**

The foundational early research on 15-Keto-latanoprost pharmacology relied on well-defined preclinical models and measurement techniques.

#### **Animal Model**

Species: Adult female cynomolgus monkeys (Macaca fascicularis) were used in the studies.
[4]



 Glaucoma Induction: Unilateral glaucoma was induced by repeated diode laser photocoagulation of the mid-trabecular meshwork.[4]

#### **Intraocular Pressure Measurement**

- Procedure: IOP was measured hourly for 6 hours, starting at 9:30 AM on each measurement day.[4][8]
- Instrumentation: A calibrated pneumatonometer was used for IOP measurements in anesthetized monkeys.
- Anesthesia: Anesthesia was induced with an intramuscular injection of ketamine.
- Study Design: A randomized, crossover design with a minimum washout period of 2 weeks between different drug treatments was employed.[4][8]

#### **Aqueous Humor Dynamics**

- Tonographic Outflow Facility (C): Measured using tonography in normal monkey eyes before and after a single topical dose of 0.005% 15-Keto-latanoprost.[4][8]
- Aqueous Humor Flow Rates (F): Determined using fluorophotometry in normal monkey eyes before and after a single topical dose of 0.005% 15-Keto-latanoprost.[4][8]

#### Conclusion

Early research into the pharmacology of 15-Keto-latanoprost has established it as a potent, active metabolite of latanoprost with significant IOP-lowering capabilities. Preclinical studies in non-human primates have demonstrated its efficacy, which is comparable and in some instances superior to its parent compound, latanoprost. The primary mechanism of action appears to be an increase in uveoscleral outflow. While the in-vivo effects are well-documented, a comprehensive understanding of its in-vitro pharmacology, including its specific receptor binding affinities and functional activities at prostanoid receptors, requires further investigation. The data from these initial studies underscore the importance of considering the metabolic fate of prostaglandin analogues in drug development and highlight the potential of 15-keto prostaglandins as therapeutic agents for glaucoma.



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